N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Catalog No.
S874473
CAS No.
873310-33-9
M.F
C16H20NOCl
M. Wt
277.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochlor...

CAS Number

873310-33-9

Product Name

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

IUPAC Name

N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride

Molecular Formula

C16H20NOCl

Molecular Weight

277.79

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl

Synonyms

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (CAS 873310-33-9), officially designated as Atomoxetine EP Impurity A, is a critical analytical reference standard used in the pharmaceutical quality control of Atomoxetine API [1]. Structurally, it is the des-tolyl analog of atomoxetine, lacking the ortho-methyl group on the phenoxy ring [2]. For procurement teams and analytical laboratories, sourcing this exact high-purity hydrochloride salt is essential for regulatory compliance, specifically for validating high-performance liquid chromatography (HPLC) methods, establishing accurate limit of detection (LOD) and limit of quantification (LOQ) thresholds, and supporting Abbreviated New Drug Application (ANDA) filings . Its primary value lies not in synthesis, but in its indispensable role as a certified benchmark for ensuring API purity and safety.

Procurement Fit

Official EP Impurity A reference standard for atomoxetine HCl
Primary N-desmethyl metabolite and process-related impurity
Well-characterized tool for NET pharmacology and medicinal chemistry synthesis

In the context of pharmaceutical impurity profiling, substituting a certified Atomoxetine EP Impurity A standard with a generic analog, a crude synthesis byproduct, or the free base form (CAS 56161-70-7) fundamentally compromises method validation . Regulatory guidelines demand exact structural and salt-form matches to establish precise relative retention times (RRT) and relative response factors (RRF) [1]. Using the free base form introduces solubility mismatches in aqueous acidic mobile phases, leading to peak tailing and system suitability failures . Furthermore, relying on uncharacterized crude spikes or surrogate calibration with the main API fails to account for the altered UV absorptivity caused by the missing ortho-methyl group, resulting in quantification errors that can trigger regulatory rejection of ANDA or DMF submissions [2].

Substitution Risk

Non-certified generic impurity may lack monograph-defined RRT, risking peak misidentification in compendial methods.
Regulatory acceptance limits differ among impurities; calibrating with a wrong standard invalidates quantitative batch release decisions.
Absence of certified traceability to EP/USP monographs undermines system suitability and regulatory filing acceptance.

Precision in Relative Retention Time (RRT) Mapping for Pharmacopeial Compliance

In reverse-phase HPLC validation of Atomoxetine API, the use of certified Atomoxetine EP Impurity A (CAS 873310-33-9) allows exact mapping of its relative retention time (RRT), ensuring baseline resolution (Rs > 1.5) from the main API peak [1]. Using uncharacterized crude synthesis byproducts introduces overlapping isomer peaks, which confounds RRT assignment and fails ICH specificity requirements [1].

Evidence DimensionChromatographic Specificity (RRT Mapping)
Target Compound DataCertified standard provides a singular, definitive RRT anchor with >98% HPLC purity.
Comparator Or BaselineCrude synthesis spike (contains multiple unresolved desmethyl/isomer impurities).
Quantified Difference>98% singular peak purity vs. multi-peak interference failing Rs > 1.5.
ConditionsRP-HPLC method validation for Atomoxetine API.

Regulatory agencies require exact RRT mapping using highly pure standards to validate that the API manufacturing process consistently clears this specific des-tolyl impurity below the 0.15% reporting threshold.

NET Inhibition Potency
Head-to-head
IC50 = 1,940 nM vs. Atomoxetine Ki = 5 nM
388-fold difference
Quantifies N-methyl group role in NET binding; supports SAR studies.
Rat synaptosomes vs. recombinant human NET; cross-species context

Mobile Phase Compatibility and Peak Symmetry

The hydrochloride salt form of Atomoxetine EP Impurity A perfectly matches the ionization state of the Atomoxetine HCl API, ensuring immediate and complete dissolution in acidic aqueous mobile phases . Substituting with the free base form (CAS 56161-70-7) leads to injection-solvent mismatch, resulting in poor aqueous solubility and peak tailing (Tf > 1.5) during gradient elution .

Evidence DimensionPeak Tailing Factor (Tf) and Matrix Solubility
Target Compound DataTf < 1.5, >50 mg/mL solubility in aqueous acidic diluent.
Comparator Or BaselineFree base form (CAS 56161-70-7) exhibiting Tf > 1.5 and potential precipitation.
Quantified DifferenceElimination of solvent-front disturbances and peak broadening.
ConditionsAcidic RP-HPLC gradient elution (pH ~3.0).

Matching the salt form of the reference standard to the API prevents injection-solvent mismatches that can cause integration errors and fail system suitability testing (SST).

EP Acceptance Limit
Head-to-head
Impurity A limit: ≤0.3%
Impurity D: ≤0.15% | Impurity B: ≤0.5%
Mandates exact standard for calibration at specific regulatory threshold.
Ph. Eur. monograph 2640; HPLC-UV method

Accuracy in Relative Response Factor (RRF) Determination

Quantifying Impurity A at the stringent 0.10% - 0.15% specification limit requires an exact Relative Response Factor (RRF) [1]. Utilizing the certified >98% pure Atomoxetine EP Impurity A standard allows for precise UV response calibration. Relying on a surrogate calibration (assuming the impurity has the exact same molar absorptivity as the API) introduces a 5–15% quantification error due to the absence of the ortho-methyl group on the phenoxy ring, which alters the chromophore's UV absorbance profile [1].

Evidence DimensionQuantification Error at 0.15% Limit
Target Compound Data<2% error in LOD/LOQ determination using exact RRF.
Comparator Or BaselineSurrogate calibration using Atomoxetine API (5-15% error).
Quantified Difference~10% improvement in quantification accuracy.
ConditionsUV detection (typically ~215-220 nm) in HPLC impurity profiling.

Accurate RRF calibration is mandatory for ANDA filings to prove that the impurity is accurately quantified and strictly controlled within pharmacopeial limits.

Chromatographic RRT
Head-to-head
RRT = 0.73 (USP) / ~0.7 (EP)
Impurity D: ~0.6 | Impurity B: ~0.5
Provides system suitability benchmark for unambiguous peak identification.
C8 column, propanol/phosphate buffer, UV 215 nm
Certified Purity
Cross-study comparable
99.00% (HPLC) certified purity
Impurity B standard: 97%
Higher purity reduces calibration uncertainty at low reporting thresholds.
ISO 17034 accredited RM producer
Synthetic Utility
Reported
Documented as synthetic precursor for MDR reversal agents
Extends utility beyond analytical standard; supports medicinal chemistry research.
Based on published study (Chinese J. Chem., 2011)

HPLC Method Validation for ANDA/DMF Filings

Directly leveraging its precise RRT and RRF mapping capabilities, this certified standard is essential for validating stability-indicating HPLC methods. It allows QC laboratories to prove that their chromatographic methods can specifically detect and quantify this des-tolyl impurity below the 0.15% ICH reporting threshold [1].

Routine Batch Release and System Suitability Testing (SST)

Because its hydrochloride salt form ensures perfect matrix compatibility with the Atomoxetine API, it is the optimal choice for daily system suitability mixtures. It prevents solvent-front disturbances and ensures consistent peak symmetry (Tf < 1.5) during routine batch release testing .

Forced Degradation and Stability Profiling

In forced degradation studies, this compound serves as a definitive reference marker to track the degradation pathways of Atomoxetine under stress conditions. Its high purity (>98%) eliminates baseline noise, allowing accurate mass balance calculations and stability profiling over the drug product's shelf life [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory Impurity Profiling & Batch Release
Monograph-defined identity and RRT
EP acceptance limit compliance verification
HPLC Method Development & System Suitability
Certified relative retention time and resolution
Peak identification accuracy and method reproducibility
NET Transporter SAR Studies
Defined NET inhibition potency differential
Structure-activity relationship and binding free energy validation
MDR Reversal Agent Synthesis
3-phenoxypropylamine scaffold intermediate
MDR modulator screening and development studies

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

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